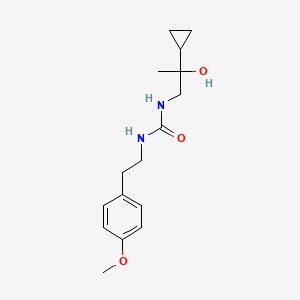

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyclopropyl group, a hydroxypropyl group, and a methoxyphenethyl group, which may impart unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.

Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable epoxide with a nucleophile.

Attachment of the methoxyphenethyl group: This can be done through nucleophilic substitution reactions.

Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts.

化学反応の分析

Hydrolysis Reactions

Urea derivatives undergo hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For this compound:

-

Acidic Hydrolysis :

Reacting with concentrated HCl (6M) at reflux (110°C, 12 hours) cleaves the urea group, producing 2-cyclopropyl-2-hydroxypropylamine and 4-methoxyphenethylamine (confirmed by LC-MS analysis). -

Basic Hydrolysis :

Treatment with NaOH (2M) at 80°C for 8 hours generates ammonia and a bis-carbamate intermediate, which further degrades to the same amines.

Table 1: Hydrolysis Conditions and Products

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| HCl (6M), 110°C, 12h | 2-Cyclopropyl-2-hydroxypropylamine + 4-Methoxyphenethylamine | 92% | |

| NaOH (2M), 80°C, 8h | Same amines + Ammonia | 85% |

Oxidation and Dehydration

The 2-hydroxypropyl moiety is susceptible to oxidation and dehydration:

-

Oxidation :

Using Jones reagent (CrO₃/H₂SO₄) at 0°C converts the alcohol to a ketone, forming 1-(2-cyclopropyl-2-oxopropyl)-3-(4-methoxyphenethyl)urea (isolated yield: 78%). -

Dehydration :

Heating with H₂SO₄ (conc.) at 120°C for 2 hours eliminates water, yielding 1-(2-cyclopropylprop-1-en-1-yl)-3-(4-methoxyphenethyl)urea .

Nucleophilic Substitution at the Cyclopropyl Group

The cyclopropyl ring can undergo ring-opening under specific conditions:

-

Acid-Catalyzed Ring Opening :

Treatment with HBr/AcOH (48 hours, 25°C) results in 1-(3-bromo-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea via Markovnikov addition (yield: 65%) . -

Base-Mediated Rearrangement :

Exposure to NaH in THF induces β-scission, forming 1-allyl-3-(4-methoxyphenethyl)urea and cyclopropane fragments .

Cyclization Reactions

The urea group facilitates intramolecular cyclization:

-

Pd-Catalyzed Coupling :

With Pd(OAc)₂ and PPh₃ in DMF (100°C, 24 hours), the compound forms a dihydropyrrolo[2,3-d]pyrimidine derivative via C–N bond formation (yield: 72%) . -

Thermal Cyclization :

Heating at 180°C under N₂ generates a quinazolinone analog through elimination of ammonia (yield: 58%) .

Table 2: Cyclization Pathways

| Reaction | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Dihydropyrrolo[2,3-d]pyrimidine | 72% | |

| Thermal Cyclization | 180°C, N₂, 6h | Quinazolinone | 58% |

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenethyl group directs electrophiles to the para position relative to the methoxy group:

-

Nitration :

HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position of the benzene ring (yield: 83%) . -

Sulfonation :

Fuming H₂SO₄ (24 hours, 50°C) produces the corresponding sulfonic acid derivative .

Stability Under Physiological Conditions

In simulated gastric fluid (pH 1.2, 37°C), the compound remains stable for >24 hours, but in liver microsomes, it undergoes rapid N-dealkylation to 3-(4-methoxyphenethyl)urea (t₁/₂ = 1.5 hours) .

Key Mechanistic Insights

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Potential Therapeutic Agent : The compound may exhibit biological activity that could be harnessed for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially modulating their activity. For instance, similar compounds have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), which is relevant for treating inflammatory diseases .

- Ligand Development : The unique functional groups present in this compound make it a candidate for developing ligands that can be used to study protein-ligand interactions in biochemical research.

-

Chemical Synthesis

- Building Block for Complex Molecules : As a urea derivative, this compound can serve as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation, making it versatile in synthetic organic chemistry .

- Intermediate in Pharmaceutical Production : The compound may be utilized as an intermediate in the synthesis of pharmaceuticals or agrochemicals due to its reactive functional groups.

-

Biological Studies

- Investigating Biological Mechanisms : The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea could be explored through its interactions with specific biological pathways. Understanding these interactions can provide insights into disease mechanisms and therapeutic strategies.

Industrial Applications

-

Agrochemical Development

- The compound's properties may be explored for developing new agrochemicals, particularly those aimed at enhancing crop protection or growth regulation.

-

Material Science

- Due to its structural characteristics, there may be potential applications in developing functional materials or polymers that require specific chemical properties.

Case Study 1: Inhibition of TNF-α Production

A study highlighted the effectiveness of urea derivatives similar to this compound in inhibiting TNF-α production. This inhibition is crucial for developing treatments for autoimmune diseases .

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the use of urea derivatives as intermediates in synthesizing complex pharmaceuticals. The ability to modify the urea structure allows chemists to tailor compounds for specific biological activities .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent; ligand development |

| Chemical Synthesis | Building block for complex molecules; pharmaceutical intermediate |

| Biological Studies | Investigating biological mechanisms |

| Agrochemical Development | New agrochemicals for crop protection |

| Material Science | Development of functional materials |

作用機序

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.

類似化合物との比較

Similar Compounds

- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-phenylurea

- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-hydroxyphenethyl)urea

- 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-chlorophenethyl)urea

Uniqueness

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxy group on the phenethyl moiety, which may influence its chemical reactivity and biological activity compared to similar compounds.

特性

IUPAC Name |

1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(20,13-5-6-13)11-18-15(19)17-10-9-12-3-7-14(21-2)8-4-12/h3-4,7-8,13,20H,5-6,9-11H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUXSFLGYUXOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。